molecular formula C5H13ClN2O2 B11733728 3-[(2-Aminoethyl)amino]propanoic acid hydrochloride

3-[(2-Aminoethyl)amino]propanoic acid hydrochloride

Cat. No.: B11733728
M. Wt: 168.62 g/mol
InChI Key: HRKGWYNVORCNIZ-UHFFFAOYSA-N
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Description

3-[(2-Aminoethyl)amino]propanoic acid hydrochloride is a chemical compound that features both amino and carboxylic acid functional groups. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Aminoethyl)amino]propanoic acid hydrochloride typically involves the reaction of 3-chloropropanoic acid with ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The process is optimized to maximize yield and purity, and the final product is purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Aminoethyl)amino]propanoic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oxides.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used.

Major Products Formed

    Oxidation: Formation of oxides or nitroso compounds.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

3-[(2-Aminoethyl)amino]propanoic acid hydrochloride is used in various scientific research fields, including:

    Chemistry: As a building block in organic synthesis.

    Biology: In the study of enzyme-substrate interactions.

    Medicine: As a potential therapeutic agent in drug development.

    Industry: In the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-[(2-Aminoethyl)amino]propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and ionic interactions with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Aminoethyl)amino]propanoic acid
  • 3-[(2-Hydroxyethyl)amino]propanoic acid
  • 3-[(2-Chloroethyl)amino]propanoic acid

Uniqueness

3-[(2-Aminoethyl)amino]propanoic acid hydrochloride is unique due to its specific combination of amino and carboxylic acid functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound in various scientific research applications.

Properties

Molecular Formula

C5H13ClN2O2

Molecular Weight

168.62 g/mol

IUPAC Name

3-(2-aminoethylamino)propanoic acid;hydrochloride

InChI

InChI=1S/C5H12N2O2.ClH/c6-2-4-7-3-1-5(8)9;/h7H,1-4,6H2,(H,8,9);1H

InChI Key

HRKGWYNVORCNIZ-UHFFFAOYSA-N

Canonical SMILES

C(CNCCN)C(=O)O.Cl

Origin of Product

United States

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